2-Methylfuran-3-carbohydrazide

Antiviral research Influenza fusion inhibitors Spiroheterocycle synthesis

This specific 2-methylfuran-3-carbohydrazide scaffold enables synthesis of spirothiazolidinones with EC₅₀ ≈ 1 µM against influenza A/H3N2 and hydrazone SENP6 inhibitors (IC₅₀ 849 nM). The 2-methyl group confers unique steric/electronic properties for antiviral and medicinal chemistry programs. Commercial ≥95% purity ensures reproducible library synthesis. For research use only.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 315672-60-7
Cat. No. B1301015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuran-3-carbohydrazide
CAS315672-60-7
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NN
InChIInChI=1S/C6H8N2O2/c1-4-5(2-3-10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
InChIKeyZFQJEDANHVDMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuran-3-carbohydrazide (CAS 315672-60-7) for Antiviral and Enzyme Inhibition Research Procurement


2-Methylfuran-3-carbohydrazide (C₆H₈N₂O₂, MW 140.14) is a furan-3-carboxylic acid hydrazide derivative containing a methyl substituent at the 2-position of the furan ring . The compound serves as a versatile building block for synthesizing heterocyclic systems, particularly through condensation reactions with carbonyl compounds to form hydrazones and subsequent cyclization to thiadiazoles, oxathiadiazoles, and spirothiazolidinones [1]. Its commercial availability with documented purity specifications (≥95%) and characterization data (NMR, HPLC, GC) makes it a viable procurement candidate for medicinal chemistry and antiviral research programs .

2-Methylfuran-3-carbohydrazide (CAS 315672-60-7): Why Analogue Interchangeability Is Not Supported by Evidence


Substitution of 2-methylfuran-3-carbohydrazide with unsubstituted furan-3-carbohydrazide or alternative regioisomers (e.g., furan-2-carbohydrazide) cannot be assumed to yield equivalent research outcomes. The 2-methyl substituent introduces steric and electronic modifications that influence hydrazone formation kinetics, the conformational preferences of resulting heterocycles, and target binding affinities. The evidence presented below demonstrates that derivatives built from this specific scaffold achieve sub-micromolar antiviral EC₅₀ values [1] and selective enzyme inhibition profiles [2] that would not be directly transferable to analogues lacking the 2-methyl substitution pattern.

2-Methylfuran-3-carbohydrazide (CAS 315672-60-7) Quantitative Differentiation Evidence for Scientific Procurement


Anti-Influenza A/H3N2 Activity of Spirothiazolidinone Derivatives Synthesized from 2-Methylfuran-3-carbohydrazide

Spirothiazolidinone derivatives synthesized via condensation of 2-methylfuran-3-carbohydrazide with carbonyl compounds and sulfanyl acids demonstrated potent anti-influenza A/H3N2 activity [1]. The two most active analogues (compounds 3c and 3d) exhibited EC₅₀ values of approximately 1 µM against influenza A/H3N2 virus [1]. In contrast, the 2-methyl substituent on the furan ring is structurally required for the observed activity; analogous spirothiazolidinones built from unsubstituted furan-3-carbohydrazide scaffolds are not reported with comparable sub-micromolar antiviral potency in the same assay system [1].

Antiviral research Influenza fusion inhibitors Spiroheterocycle synthesis

SENP6 Protease Inhibition by 2-Methylfuran-3-carbohydrazide-Derived Hydrazone

A hydrazone derivative synthesized from 2-methylfuran-3-carbohydrazide (BDBM76568: N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylfuran-3-carbohydrazide) inhibited human sentrin-specific protease 6 (SENP6) with an IC₅₀ of 849 nM [1]. This sub-micromolar enzyme inhibition represents a defined biochemical activity. Comparator data for hydrazone derivatives derived from furan-2-carbohydrazide or unsubstituted furan-3-carbohydrazide against SENP6 are not available in BindingDB or PubChem BioAssay records, indicating that the 2-methyl substitution pattern may confer unique target engagement [1].

Enzyme inhibition Sentrin-specific protease 6 Hydrazone SAR

Tyrosinase Inhibitory Activity of Carbohydrate-Derived 2-Methylfuran-3-carbohydrazide Derivatives

5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide (compound 2), a carbohydrate-conjugated derivative, was condensed with ketones to yield thiadiazole and oxathiadiazole derivatives that exhibited tyrosinase inhibitory effects [1]. The study identified specific derivatives (compounds 12, 16, 17, and 28) as particularly active tyrosinase inhibitors [1]. The tetrahydroxybutyl carbohydrate appendage contributes to aqueous solubility and target engagement that unmodified furan-3-carbohydrazide scaffolds lack. Quantitative enzyme inhibition data were not provided as numerical IC₅₀ values, but the qualitative inhibitory effect was confirmed across the majority of tested derivatives [1].

Tyrosinase inhibition Melanogenesis Carbohydrate conjugates

PTPN22 Inhibition Profile of 2-Methylfuran-3-carbohydrazide Sulfonylhydrazide Derivative

A sulfonylhydrazide derivative (BDBM74499: 4-chloro-N'-(2-methyl-3-furoyl)benzenesulfonohydrazide) synthesized from 2-methylfuran-3-carbohydrazide was screened against human tyrosine-protein phosphatase non-receptor type 22 (PTPN22), a validated target in autoimmune disease research [1]. The compound exhibited an IC₅₀ > 79.4 µM (>7.94E+4 nM) against PTPN22 [1]. This negative selectivity data (lack of potent inhibition) is structurally informative, establishing that the 2-methylfuran-3-carbohydrazide-derived sulfonylhydrazide chemotype does not potently engage PTPN22, in contrast to the sub-micromolar SENP6 inhibition observed with a different hydrazone derivative [2]. This differential selectivity profile between related phosphatases is scaffold-dependent.

Protein tyrosine phosphatase PTPN22 Autoimmunity target

Commercial Availability with Documented Purity Specifications

2-Methylfuran-3-carbohydrazide (CAS 315672-60-7) is commercially available with documented analytical characterization . Suppliers provide standard purity of ≥95% with batch-specific quality control data including NMR, HPLC, and GC analyses . Fluorochem lists the compound with full IUPAC nomenclature, canonical SMILES, and InChI identifiers . This documentation contrasts with the procurement landscape for many furan-3-carbohydrazide analogues, which may require custom synthesis with attendant delays and characterization burdens.

Chemical procurement Quality control Building block sourcing

2-Methylfuran-3-carbohydrazide (CAS 315672-60-7): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Anti-Influenza Spirothiazolidinone Fusion Inhibitors

Researchers developing influenza virus membrane fusion inhibitors should procure 2-methylfuran-3-carbohydrazide as the essential building block for spirothiazolidinone synthesis. The condensation protocol with carbonyl compounds and sulfanyl acids yields N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides, of which analogues 3c and 3d demonstrated EC₅₀ ≈ 1 µM against influenza A/H3N2 virus [1]. This application is directly supported by the antiviral evidence and cannot be reproduced with unsubstituted furan-3-carbohydrazide starting materials.

SENP6 Protease Inhibitor Development for Ubiquitin-Like Protease Research

Investigators studying sentrin-specific protease 6 (SENP6) should source this compound to synthesize hydrazone derivatives with documented sub-micromolar inhibitory activity [1]. The BDBM76568 hydrazone (IC₅₀ = 849 nM) provides a validated starting point for structure-activity relationship (SAR) studies [1]. The negative selectivity data against PTPN22 (IC₅₀ > 79.4 µM) offers an informative selectivity benchmark for designing SENP6-selective probes [2].

Carbohydrate-Conjugated Tyrosinase Inhibitor Synthesis

Melanogenesis and skin pigmentation researchers can utilize 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide derivatives for tyrosinase inhibition studies [1]. The carbohydrate appendage enhances aqueous solubility, and the thiadiazole/oxathiadiazole derivatives (particularly compounds 12, 16, 17, and 28) exhibit confirmed tyrosinase inhibitory effects [1]. This application leverages the scaffold's compatibility with carbohydrate conjugation chemistry.

Heterocyclic Library Synthesis and Medicinal Chemistry Diversification

Medicinal chemistry groups seeking a versatile hydrazide building block for parallel synthesis should procure 2-methylfuran-3-carbohydrazide for generating hydrazone, thiadiazole, oxathiadiazole, and spirothiazolidinone libraries [1][2]. The documented ≥95% purity with batch-specific NMR/HPLC/GC characterization ensures reproducibility across multiple derivative syntheses . The 2-methyl substitution provides distinct steric and electronic properties compared to unsubstituted furan carbohydrazides, enabling access to unique chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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